4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
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Overview
Description
4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of isoindole derivatives, which are known for their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Core: The initial step involves the cyclization of a suitable precursor to form the isoindole core. This can be achieved through a condensation reaction between an anhydride and an amine under acidic conditions.
Introduction of Substituents: The isopropyl, methyl, and p-tolyl groups are introduced through alkylation reactions. These reactions often require strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the isoindole, followed by the addition of the respective alkyl halides.
Cyclization and Finalization: The final step involves the cyclization to form the ethano bridge, which can be achieved through intramolecular cyclization reactions under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents. Common reagents include halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: Alkyl halides, Grignard reagents (RMgX).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The isoindole core is known to interact with various biological targets, making it a valuable scaffold for drug discovery.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They have shown promise in the treatment of diseases such as cancer and neurological disorders due to their ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its stability and reactivity make it suitable for the synthesis of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of 4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This binding can inhibit or activate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-isopropyl-7-methyl-2-(p-tolyl)-isoindole: Lacks the ethano bridge, resulting in different reactivity and biological activity.
7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydroisoindole: Similar structure but without the isopropyl group, affecting its chemical properties.
4,7-ethanoisoindole-1,3(2H)-dione: Basic structure without the additional substituents, used as a simpler model in studies.
Uniqueness
The uniqueness of 4-isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione lies in its combination of substituents and the ethano bridge. This structure provides a distinct set of chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-methyl-4-(4-methylphenyl)-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-13(2)21-11-9-20(4,10-12-21)16-17(21)19(24)22(18(16)23)15-7-5-14(3)6-8-15/h5-9,11,13,16-17H,10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNXETQNTHIERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(CCC3(C=C4)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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